molecular formula C13H8F5NO2S B13576278 N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide

N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B13576278
M. Wt: 337.27 g/mol
InChI Key: KCXXFLUJPZHNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of difluorophenyl and trifluoromethyl groups attached to a benzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 3,4-difluoroaniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-aminoethyl)-N-(3,4-difluorophenyl)benzene-1-sulfonamide
  • 4-{[(3,4-difluorophenyl)methyl]amino}benzene-1-sulfonamide
  • 3-{[(3,4-difluorophenyl)methyl]amino}benzene-1-sulfonamide

Uniqueness

N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C13H8F5NO2S

Molecular Weight

337.27 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H8F5NO2S/c14-10-6-5-8(7-11(10)15)19-22(20,21)12-4-2-1-3-9(12)13(16,17)18/h1-7,19H

InChI Key

KCXXFLUJPZHNTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.